Product packaging for Ethyl 3-(methylthio)propionate(Cat. No.:CAS No. 13327-56-5)

Ethyl 3-(methylthio)propionate

Cat. No.: B076633
CAS No.: 13327-56-5
M. Wt: 148.23 g/mol
InChI Key: YSNWHRKJEKWJNY-UHFFFAOYSA-N
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Description

Ethyl 3-(methylthio)propionate is a high-purity ester compound of significant interest in organic synthesis and flavor and fragrance research. Its primary research value lies in its role as a versatile building block and a precursor to sulfur-containing flavor compounds. The molecule features a methylthio ether group (-S-CH₃) adjacent to a propionate ester, making it a valuable substrate for studying nucleophilic substitution reactions and for the synthesis of more complex thioether derivatives. In flavor chemistry, it is a direct precursor to 3-(methylthio)propionaldehyde (methional), a key aroma compound responsible for the characteristic scent of potatoes and other cooked vegetables, formed via reduction or other chemical transformations. Researchers utilize this compound to investigate the biosynthesis of volatile sulfur compounds in food systems, develop novel synthetic routes for flavor ingredients, and study structure-activity relationships in olfaction. Its mechanism of action in applications is primarily based on its decomposition or reaction pathways that release or generate potent sulfur-containing odorants, which are active at very low sensory thresholds. This reagent is essential for studies aimed at understanding and replicating natural flavors, as well as for creating new synthetic analogs for sensory evaluation and industrial application development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B076633 Ethyl 3-(methylthio)propionate CAS No. 13327-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylsulfanylpropanoate
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InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3
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InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CCSC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
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DSSTOX Substance ID

DTXSID2065414
Record name Ethyl 3-(methylthio)propionate
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Molecular Weight

148.23 g/mol
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Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odour
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

196.00 to 197.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-(methylthio)propanoate
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Solubility

1 mL in 1 mL 95% alcohol (in ethanol)
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.030-1.035
Record name Ethyl 3-methylthiopropionate
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CAS No.

13327-56-5
Record name Ethyl 3-methylthiopropionate
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Record name Ethyl 3-methylthiopropionate
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Record name Propanoic acid, 3-(methylthio)-, ethyl ester
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Record name ETHYL 3-METHYLTHIOPROPIONATE
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Record name Ethyl 3-(methylthio)propanoate
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Ii. Natural Occurrence and Biological Distribution

Presence in Plant Metabolomes

This sulfur-containing ester is a notable component of the volatile organic compounds in several popular fruits.

Ethyl 3-(methylthio)propionate (B1239661) has been identified as a key aroma-active compound in several fruit species, contributing to their unique sensory characteristics.

Cucumis melo (Melon): Ethyl 3-(methylthio)propionate is recognized as an important contributor to the aroma of muskmelon, specifically the Athena cultivar. nih.govusda.gov It is one of the key sulfur-containing compounds that greatly influences the taste and aroma of cantaloupes. digitellinc.com Research has identified its presence in various melon cultivars, indicating its significance to the fruit's aromatic profile. researchgate.netnist.gov

Fragaria x ananassa (Strawberry): This compound has been identified for the first time in strawberries, specifically in the 'Strawberry Festival' and 'Florida Radiance' cultivars. researchgate.nettinkturenpresse.de Its presence is among a group of newly discovered sulfur volatiles in this fruit. researchgate.netacs.org

Table 1: Detection of this compound in Various Fruit Varieties

Fruit Species Cultivar/Variety Part of Fruit Reference
Ananas comosus Cayenne Pulp, Core nih.gov
Ananas comosus MD-2 Fruit taylorfrancis.com
Cucumis melo Athena Aqueous Essence, Fresh Fruit nih.govusda.gov
Cucumis melo Cantalupensis Fruit digitellinc.com
Fragaria x ananassa Strawberry Festival, Florida Radiance Fruit researchgate.nettinkturenpresse.de
Fragaria x ananassa Elide, Sabrina Fruit cnr.it

The concentration of this compound is not static and can change significantly as fruits mature and ripen.

In green pineapples, this compound is one of the major volatile constituents. acs.org As strawberries ripen, the concentration of most sulfur volatiles, including this compound, increases dramatically, especially between the commercial ripe, full ripe, and overripe stages. tinkturenpresse.deacs.org This suggests a correlation between the ripening process and the biosynthesis of this important aroma compound. In cantaloupe, the recovery of total volatiles, including sulfur compounds, generally increases with maturity. scispace.com

Detection in Food Matrices

Beyond its presence in fresh fruits, this compound has also been detected in various processed food and beverage products.

Alcoholic Beverages: This compound has been reported in alcoholic beverages such as beer, grape brandy, cognac, and wine. foodb.cachemicalbook.commimedb.org Its presence contributes to the complex flavor profiles of these drinks.

Milk and Milk Products: this compound has been found in Parmesan cheese and other milk products. foodb.cachemicalbook.com

Table 2: Presence of this compound in Different Food Matrices

Food Matrix Specific Product(s) Reference
Alcoholic Beverages Beer, Grape Brandy, Cognac, Wine foodb.cachemicalbook.commimedb.org
Milk and Milk Products Parmesan Cheese foodb.cachemicalbook.com

Role as a Secondary Metabolite

This compound is classified as a secondary metabolite in plants. hmdb.caebi.ac.uk Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often have functions such as defense against herbivores, pathogens, or competitors, or as signaling molecules. hmdb.ca In the case of this compound, its primary role appears to be as a key contributor to the plant's aroma, which can attract pollinators or seed dispersers. frontiersin.org It is formed through the formal condensation of the carboxy group of 3-(methylthio)propionic acid with ethanol (B145695). ebi.ac.ukzfin.org

Iii. Biosynthetic Pathways and Metabolic Transformations

Precursor Compounds and Origin

The biosynthesis of ethyl 3-(methylthio)propionate (B1239661) is intrinsically linked to the metabolism of sulfur-containing amino acids and their derivatives.

Relationship to 3-(Methylthio)propionic Acid

Ethyl 3-(methylthio)propionate is a carboxylic ester that is formally created through the condensation of the carboxy group of 3-(methylthio)propionic acid with ethanol (B145695). zfin.orgnih.gov This relationship establishes 3-(methylthio)propionic acid as a direct precursor in the formation of its corresponding ethyl ester. molbase.com The presence of 3-(methylthio)propionic acid is a critical prerequisite for the subsequent esterification step that yields the final aroma compound. In some instances, high-pressure treatment has been suggested to promote the oxidation of precursor compounds like 3-(methylthio)propanol and 3-(methylthio)propanal to 3-(methylthio)propionic acid, thereby facilitating the esterification reaction to form this compound. researchgate.net

Connection to Methionine Metabolism and Catabolism Pathways

The ultimate origin of the sulfur-containing backbone of this compound lies in the catabolism of the amino acid L-methionine. nih.govscience.gov In various organisms, including yeasts and plants, L-methionine is broken down through several metabolic routes, with the Ehrlich pathway being a significant contributor. nih.govresearchgate.net This pathway involves a series of enzymatic steps starting with the transamination of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutyric acid (KMBA). nih.gov Subsequent reactions, including decarboxylation and reduction, lead to the formation of intermediates like 3-(methylthio)propanal (methional) and 3-(methylthio)-1-propanol (methionol). nih.govscience.gov

Further oxidation of these intermediates can yield 3-(methylthio)propionic acid, the direct precursor for esterification. nih.gov An alternative, homocysteine-independent pathway for methionine catabolism also exists, which involves the transamination of methionine to α-keto-γ-methiolbutyrate, followed by decarboxylation to form 3-methylthiopropionate. google.com Therefore, the availability and metabolic processing of L-methionine are fundamental to the production of this compound.

Enzymatic Synthesis and Esterification Processes

The final step in the biosynthesis of this compound is an enzymatic esterification reaction. This process is catalyzed by specific enzymes that join the precursor acid with an alcohol.

Role of Esterification Enzymes

Alcohol acyltransferases (AATs) are the key enzymes responsible for the biosynthesis of volatile esters in fruits. frontiersin.orgresearchgate.net These enzymes catalyze the reaction between an alcohol and an acyl-Coenzyme A (acyl-CoA), which is derived from a carboxylic acid. In the context of this compound synthesis, AATs facilitate the transfer of the 3-(methylthio)propionyl group from its acyl-CoA form to ethanol. nih.govresearchgate.net Studies on melon AATs have shown that they are capable of synthesizing thioether esters, with some isoforms like Cm-AAT1 being particularly active in this role. researchgate.net The activity of AAT is a critical determinant of ester production, and increased AAT activity has been linked to higher levels of ethyl esters, including this compound, in fruits like oriental sweet melons following ethanol vapor treatment. researchgate.net

Influence of Environmental and Agricultural Factors on Biosynthesis

The production of this compound is not solely dependent on internal genetic and enzymatic factors; it is also significantly influenced by external conditions.

Nutrient Availability: The biosynthesis of sulfur-containing volatiles is heavily dependent on the availability of methionine. nih.gov Studies on Williopsis yeasts have shown that supplementing a synthetic medium with L-methionine leads to the production of a diverse range of volatile sulfur compounds, including ethyl 3-(methylthio)propanoate. nih.govscience.gov Optimal production was observed at a specific methionine concentration (0.1%), while interestingly, supplementation with inorganic sulfate (B86663) had no significant effect. nih.gov

Nitrogen Levels: Nitrogen availability can have a dramatic impact on the metabolic pathways leading to this compound. In yeast, nitrogen supplementation has been shown to have a strong inhibitory effect on the production of volatile sulfur compounds derived from methionine catabolism. nih.govscience.gov This suggests that high nitrogen levels may divert methionine away from catabolic pathways towards protein synthesis or other metabolic routes.

Fermentation Conditions: Factors such as temperature can influence the metabolic activity of microorganisms and, consequently, the production of flavor compounds. Low-temperature fermentation can regulate yeast metabolism by stimulating specific enzymes, affecting the final profile of volatile compounds. mdpi.com For instance, in fermented kohlrabi, higher temperatures were associated with increased levels of ethyl 3-(methylthio)propanoate, which is generated from amino acid degradation. mdpi.com

Postharvest Treatments: Agricultural practices and postharvest treatments can also modulate the biosynthesis of this ester. For example, treating oriental sweet melons with ethanol vapor has been shown to significantly increase the concentration of various ethyl esters, including this compound. researchgate.net This effect is linked to an increase in the activity of alcohol acyl-transferase (AAT), the key enzyme in ester formation. researchgate.net

Fruit Ripening: The concentration of many volatile compounds, including sulfur esters, changes significantly during fruit maturation. In strawberries, the concentration of this compound, along with other sulfur esters, was found to increase dramatically as the fruit ripened, particularly between the commercially ripe and overripe stages. acs.org

Table 1: Factors Influencing this compound Biosynthesis

Factor Influence Organism/System
L-Methionine Concentration Optimal concentration enhances production; precursor availability is key. nih.gov Williopsis yeasts
Nitrogen Supplementation High levels inhibit the production of volatile sulfur compounds. nih.govscience.gov Williopsis yeasts
Fermentation Temperature Higher temperatures can lead to increased production from amino acid degradation. mdpi.com Fermented Kohlrabi
Postharvest Ethanol Treatment Increases concentration by boosting AAT enzyme activity. researchgate.net Oriental Sweet Melon

| Fruit Ripening Stage | Concentration increases significantly with maturity. acs.org | Strawberry |

Effects of Regulated Deficit Irrigation

Regulated deficit irrigation (RDI) is an agricultural strategy that imposes a controlled level of water stress on plants during specific growth stages. This abiotic stress can trigger a range of physiological and biochemical responses in the plant, often leading to changes in the composition of secondary metabolites, including volatile aroma compounds.

Research on two cultivars of Cucumis melo L. (melon), Birjand and Kerman, has demonstrated a direct link between RDI and the biosynthesis of this compound. In this study, melon plants were subjected to different levels of water stress based on soil matric potential. The results showed that applying moderate to high levels of deficit irrigation significantly influenced the concentration of this sulfur-containing ester in the fruit. researchgate.net

The biosynthesis of esters like this compound is known to be influenced by enzymes such as alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT). researchgate.net Abiotic stresses, including water deficit, can affect the expression of genes encoding these enzymes and the availability of precursors (alcohols and acyl-CoA), thereby modulating the production of volatile esters. researchgate.net While some studies on crops like grapes have shown that RDI can alter the profile of various volatile compounds, including esters and sulfur compounds, the specific response of this compound has been most clearly detailed in melon. flinders.edu.auscience.govresearchgate.net The application of water stress appears to enhance the formation of certain aroma compounds, potentially as part of the plant's defense or signaling response. researchgate.netscience.gov

Table 1: Effect of Regulated Deficit Irrigation (RDI) on this compound (MTPE) Concentration in Melon Cultivars

Note: While the study confirmed the presence and influence of RDI on MTPE, specific quantitative data for each treatment level was not provided in the available text. The study did confirm its presence via GC-Mass analysis. researchgate.net

Impact of Rootstock Types in Grafted Plants

Grafting, a common horticultural practice, involves joining a scion (the desired fruit-producing part) onto a rootstock (the root system). The rootstock plays a crucial role in nutrient and water uptake, and it can significantly influence the scion's growth, stress tolerance, and fruit quality, including the aroma profile. mdpi.comsemanticscholar.org The interaction between the rootstock and scion can alter the synthesis of secondary metabolites, such as volatile esters. mdpi.com

The influence of rootstock on the concentration of this compound has been observed in oriental melons (Cucumis melo L.). A study comparing melons grafted onto different rootstocks revealed significant variations in the volatile compound profile. Specifically, melons grafted onto pumpkin rootstock ('Ribenxuesong') showed a notable presence of this compound, whereas this compound was not detected in self-grafted melons or those grafted onto a muskmelon rootstock ('Qinmi No. 1').

This suggests that the pumpkin rootstock either provides specific precursors or induces a metabolic response in the scion that leads to the biosynthesis of this compound. Rootstocks are known to affect the uptake of nutrients and the synthesis of hormones and other metabolites, which can, in turn, regulate the expression of genes involved in aroma formation pathways in the scion. mdpi.comresearchgate.net In apples, for example, rootstock choice has been shown to modify fruit quality by affecting the concentration of polyphenols and other secondary metabolites. mdpi.comzemdirbyste-agriculture.lt

Table 2: Impact of Rootstock Type on the Relative Content of this compound in Oriental Melon Fruit

Source: Adapted from a 2024 study on aroma components in oriental melon.

Metabolic Fate and Intermediates (e.g., Methanethiol (B179389), Hydrogen Sulfide)

This compound is biosynthetically derived from its corresponding acid, 3-(methylthio)propionic acid (3-MTP), through esterification with ethanol. nih.gov The metabolic pathways involving this compound and its precursors are linked to the catabolism of the amino acid methionine.

Studies on methionine metabolism have identified 3-MTP as a key intermediate in the transamination pathway. researchgate.netresearchgate.net The subsequent metabolism of 3-MTP leads to the formation of volatile sulfur compounds (VSCs). Research using rat liver homogenates has clearly identified methanethiol (CH₃SH) and hydrogen sulfide (H₂S) as gaseous intermediates in the breakdown of 3-methylthiopropionate. researchgate.netpublish.csiro.au This process is crucial in understanding the metabolic fate of the compound's core structure. The pathway involves the breakdown of 3-MTP, releasing these highly volatile and odorous sulfur molecules. researchgate.netru.nl

The dynamics of these intermediates are also evident in fermented beverages like wine. During wine fermentation and aging, complex chemical and enzymatic reactions occur. This compound can be formed, but it can also be degraded. mdpi.com Its concentration has been observed to decrease during the aging process. mdpi.com This degradation is linked to the chemical reactivity of VSCs, where thioesters can be hydrolyzed, releasing their constituent thiols. researchgate.net Therefore, the metabolic fate of this compound can involve its hydrolysis back to 3-methylthiopropionic acid and ethanol, or further enzymatic and chemical transformations that contribute to the pool of simpler sulfur compounds like methanethiol and hydrogen sulfide. mdpi.comresearchgate.netucp.pt These intermediates are highly reactive and can participate in a cascade of reactions, forming other sulfur-containing molecules like disulfides. mdpi.com

Table 3: Key Compounds Mentioned in This Article

Gas Chromatography-Based Methods

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution, speed, and compatibility with a range of sensitive detectors make it ideal for separating this compound from intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. In this method, the gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid and liquid samples. The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a heated and agitated sample vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for separation and analysis.

HS-SPME-GC-MS is particularly valuable for analyzing trace levels of aroma compounds in complex food matrices. It has been used to analyze the characteristic aroma volatiles in different parts of cayenne pineapple, revealing significant differences in the concentration of this compound between the pulp and the core. nih.gov This method was also applied to study volatile compounds in passion fruit wines and to analyze key aroma compounds in Australian-grown commercial pineapple cultivars. science.govshimadzu.com The optimization of HS-SPME conditions, such as fiber type, extraction time, and temperature, is crucial for achieving high sensitivity, as demonstrated in the analysis of VSCs in fruit brandies. researchgate.net

Table 1: Concentration of this compound in Pineapple Parts by HS-SPME-GC-MS

Pineapple PartConcentration (µg·kg⁻¹)
Pulp91.21
Core42.67

Data derived from a study on characteristic aroma compounds in cayenne pineapple. nih.gov

Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)

Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD) is a highly selective and sensitive method for detecting sulfur-containing compounds. The PFPD operates by combusting the compounds eluting from the GC column in a hydrogen-rich flame. This process generates specific chemiluminescent species from sulfur atoms, which emit light at characteristic wavelengths. The detector produces a series of light pulses, and the intensity is proportional to the amount of the sulfur compound present. This pulsed operation provides enhanced selectivity and sensitivity compared to the traditional Flame Photometric Detector (FPD).

This technique is particularly suited for the trace analysis of sulfur volatiles. A static headspace SPME sampling technique coupled with GC-PFPD was effectively used to measure 16 sulfur volatiles in strawberries, which included the first-time identification of this compound in this fruit. semanticscholar.org The method is valued for its ability to analyze organotin compounds after derivatization and can achieve very low detection limits, making it a powerful tool for environmental and food analysis. researchgate.net

Gas Chromatography with Flame Photometric Detection (GC-FPD)

Similar to GC-PFPD, Gas Chromatography with Flame Photometric Detection (GC-FPD) is a selective technique used for the analysis of sulfur- or phosphorus-containing compounds. The FPD detector is specifically sensitive to the emission of light produced when these compounds are burned in a flame. For sulfur compounds like this compound, a specific optical filter (typically at 394 nm) is used to isolate the light emitted by the sulfur species, ensuring selective detection.

A robust GC-FPD method was developed for the analysis of heavy sulfur compounds in various types of wines. nih.govresearchgate.net The procedure involved a liquid-liquid extraction with dichloromethane (B109758), followed by concentration and injection into the GC-FPD system. This method demonstrated excellent recovery and repeatability for this compound. nih.gov The combination of extraction methods like solvent-assisted flavor evaporation (SAFE) and HS-SPME with GC-FPD has also been utilized to investigate aroma-active compounds in peaches, highlighting the versatility of this detection method. semanticscholar.org

Table 2: Recovery of this compound in Wine using GC-FPD

Wine TypeRecovery (%)
Red Wine99.7
White Wine100
Port Wine100

Data from a study on the analysis of heavy sulfur compounds in wines. nih.gov

Ultra-Fast Gas Chromatography (UFGC-SAW)

Ultra-Fast Gas Chromatography (UFGC) significantly reduces analysis time compared to conventional GC, often completing runs in under a minute instead of the typical 15-90 minutes. This is achieved by using shorter, narrower columns and very high temperature ramp rates. When coupled with a Surface Acoustic Wave (SAW) detector, the system (UFGC-SAW) offers a rapid, portable, and highly sensitive analytical solution. The SAW detector is a mass-sensitive device that measures changes in the frequency of a surface acoustic wave as analyte molecules adsorb to the detector's coated surface.

While specific studies detailing the analysis of this compound using UFGC-SAW are not prevalent, the technology is well-suited for the rapid screening of volatile organic compounds (VOCs). For example, GC-SAW has been used to analyze exhaled breath for potential disease biomarkers and to characterize delicate fragrance patterns from flowers in real-time. science.govsemanticscholar.org Given its speed and sensitivity to volatile compounds, UFGC-SAW represents a promising technique for the high-throughput screening of this compound in applications such as quality control in the food and beverage industry.

Liquid Chromatography-Based Methods

While gas chromatography is the dominant technique for volatile analysis, liquid chromatography (LC) offers a viable alternative, particularly for less volatile or thermally sensitive sulfur compounds. High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. This method utilizes a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry compatibility (LC-MS), formic acid is used in place of phosphoric acid. This HPLC method is scalable and can be adapted for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm), making it suitable for both analytical quantification and preparative separation for impurity isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com For instance, a simple and effective separation can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The use of smaller particle columns, typically 3 µm, can be employed for faster analyses in what is known as Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

Reverse Phase (RP) HPLC and Ultra-Performance Liquid Chromatography (UPLC) Applications

Reverse-phase HPLC is a widely adopted method for the analysis of this compound due to its versatility and efficiency in separating compounds of moderate polarity. sielc.com The separation is typically performed on a C18 column, a common type of reverse-phase column. sielc.com For example, a study on the determination of flavoring additives in e-cigarette solutions utilized an Ace® UltracoreTM SuperC18TM column (100 × 2.1 mm, 2.5 μm) to achieve separation. mostwiedzy.pl The mobile phase in such applications often consists of a gradient of acetonitrile and water, with the addition of an acid like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. sielc.commostwiedzy.pl UPLC, an enhancement of HPLC utilizing smaller particle sizes in the stationary phase, offers faster analysis times and improved resolution, making it suitable for high-throughput screening of this compound. sielc.comsielc.com

HPLC Coupled with Mass Spectrometry (HPLC-MS)

The coupling of HPLC with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (HPLC-MS/MS), provides a powerful tool for the unequivocal identification and sensitive quantification of this compound. mostwiedzy.pl This technique combines the separation capabilities of HPLC with the mass-selective detection of MS. For mass spectrometry compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

In a study analyzing 42 flavoring compounds in e-cigarette liquids, a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive multiple reaction monitoring (MRM) mode was used. mostwiedzy.pl This approach offers enhanced reproducibility, specificity, and sensitivity compared to single quadrupole LC-MS. mostwiedzy.pl The MRM mode involves monitoring specific precursor-to-product ion transitions for the target analyte, which significantly reduces background noise and improves quantification accuracy. mostwiedzy.pl For this compound, specific MRM transitions are selected to ensure its selective detection in complex matrices. rsc.org

Sample Preparation Methodologies

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to levels suitable for instrumental analysis. The choice of method depends on the nature of the sample and the concentration of the analyte.

Liquid-Liquid Extraction (LLE) : This classical technique involves the partitioning of the analyte between two immiscible liquid phases. For the analysis of sulfur compounds like this compound in wine, dichloromethane has been used as the extraction solvent. researchgate.net The organic extract is then typically concentrated under a nitrogen stream before analysis. researchgate.net In another application for analyzing phenolic compounds in wine, liquid-liquid extraction was employed prior to HPLC analysis. unipiaget.edu.cv

Solid-Phase Microextraction (SPME) : SPME is a solvent-free, simple, and sensitive technique for extracting volatile and semi-volatile compounds. mdpi.comcabidigitallibrary.org It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase to adsorb analytes from the sample, either by direct immersion or from the headspace. mdpi.comcabidigitallibrary.org For the analysis of volatile sulfur compounds, including this compound, in fruit brandy, headspace SPME (HS-SPME) has been successfully applied. mdpi.com The selection of the fiber coating is crucial for efficient extraction; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for this purpose. mdpi.com The optimization of extraction parameters such as time, temperature, and the addition of salt can significantly improve the extraction efficiency. mdpi.com

Concentration under Nitrogen Atmosphere : Following solvent-based extraction methods like LLE, the resulting extract often needs to be concentrated to increase the analyte concentration. A gentle way to achieve this is by evaporating the solvent under a stream of nitrogen gas. researchgate.net This method minimizes the degradation of thermally labile compounds. unipiaget.edu.cv

Quantitative Analysis and Data Interpretation

Use of Internal and External Standards

For accurate quantification, both internal and external standards are commonly employed.

External Standard : This method involves creating a calibration curve by analyzing a series of standards of known concentrations of the analyte. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve. nih.gov

Internal Standard (IS) : An internal standard is a compound with similar chemical properties to the analyte that is added to both the standards and the samples in a known concentration. The ratio of the analyte's response to the IS's response is then used for quantification. This method helps to correct for variations in sample preparation and instrument response. mostwiedzy.pl For the analysis of sulfur compounds in wine, ethyl(methylthio)acetate has been used as an internal standard. researchgate.netunipiaget.edu.cv In a study on oriental melon fruit, 2-octanol (B43104) was used as an internal standard to evaluate the relative content of volatile components. nih.gov

Multivariate Statistical Analysis

In studies involving the analysis of multiple volatile compounds, including this compound, across different samples, multivariate statistical analysis techniques are invaluable for interpreting the complex datasets.

Principal Component Analysis (PCA) : PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of the data while retaining most of the variation. It helps to visualize the relationships between samples and identify groupings or outliers. nih.govmdpi.com PCA has been used to differentiate wine samples based on their volatile profiles and to distinguish cigar tobacco leaves from different geographical origins. researchgate.netnih.gov

Analysis of Variance (ANOVA) : ANOVA is a statistical test used to determine whether there are any statistically significant differences between the means of two or more independent groups. nih.gov It can be used to identify which volatile compounds, including this compound, differ significantly between sample groups. nih.govmdpi.com

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) : OPLS-DA is a supervised multivariate analysis method used to model the relationship between a set of predictor variables (e.g., volatile compounds) and a response variable (e.g., sample group). nih.govmdpi.com It is particularly useful for identifying the variables that are most important for discriminating between different groups. mdpi.com In a study on fermented kohlrabi, OPLS-DA was used to distinguish between low-salt and high-salt fermented products, with ethyl 3-(methylthio)propanoate being one of the potential biomarkers. mdpi.com

Correlation Analysis : This statistical method is used to evaluate the strength and direction of the linear relationship between two variables. It can be used to understand the relationships between different volatile compounds or between a compound and a sensory attribute.

The following table provides an overview of the application of these statistical methods in studies involving this compound:

Statistical MethodApplication in this compound AnalysisReference
Principal Component Analysis (PCA)To differentiate fermented kohlrabi based on volatile flavor substances. mdpi.com
To analyze metabolite profiles of volatile compounds in melon fruits. nih.gov
To differentiate monovarietal wines based on volatile composition. researchgate.net
Analysis of Variance (ANOVA)To determine significant differences in volatile compounds in melon fruits due to different rootstocks. nih.gov
To identify significant differences in volatile compounds in pandan leaves under different treatments. mdpi.com
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)To distinguish between low-salt and high-salt fermented kohlrabi and identify potential biomarkers. mdpi.com
To analyze differences in volatile compounds in melon fruits from different rootstocks. nih.gov

Analytical Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a technique used for the analysis of Ethyl 3-(methylthio)propionate. sielc.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can effectively separate this compound. sielc.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for its identification and quantification, particularly in complex mixtures like food aromas. nih.gov

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the structure of this compound. Data from ¹H NMR, ¹³C NMR, infrared (IR), and Raman spectroscopy provide detailed information about its molecular framework. nih.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in its identification. nist.gov

Tabular Summary of Compounds

The following table lists the chemical compounds mentioned in this article.

Vi. Biological and Pharmacological Activities

Potential Anticarcinogenic Properties (e.g., Induction of Differentiation in Colon Cancer Cells)

There is currently no direct scientific evidence to suggest that Ethyl 3-(methylthio)propionate (B1239661) possesses anticarcinogenic properties or can induce differentiation in colon cancer cells. The induction of a differentiated phenotype in colon cancer cells is a recognized strategy for cancer therapy, as it can lead to a less aggressive tumor state ariel.ac.il. However, studies investigating the effects of Ethyl 3-(methylthio)propionate on colon cancer cell lines such as LS 174T, COLO 205, SW620, Caco-2, or HT-29 have not been found in the reviewed literature. Research in this area has primarily focused on other compounds that promote differentiation, often associated with the attenuation of tyrosine phosphorylation ariel.ac.il.

Antifungal Activity (e.g., Against Fusarium oxysporum)

Specific data on the antifungal activity of this compound against the plant pathogenic fungus Fusarium oxysporum is not available in the current body of scientific literature. Fusarium oxysporum is a significant agricultural pathogen responsible for vascular wilt diseases in a wide range of crops, leading to substantial economic losses nih.gov. While various natural and synthetic compounds have been investigated for their potential to inhibit the growth of this fungus, this compound has not been a specific subject of these studies nih.govresearchgate.netnih.gov. Research on antifungal agents against F. oxysporum has explored a variety of chemical classes, but the efficacy of this compound remains to be determined plos.org.

Interactions with Biological Targets (e.g., Cytochrome P450 Enzymes)

There is no specific information available regarding the interaction of this compound with biological targets such as cytochrome P450 (CYP) enzymes. CYP enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals nih.govmdpi.commdpi.com. The inhibition or induction of these enzymes can lead to significant drug-drug interactions mdpi.com. However, studies detailing the metabolic fate of this compound and its potential to interact with CYP isoforms have not been identified. Therefore, its capacity to act as a substrate, inhibitor, or inducer of cytochrome P450 enzymes is currently unknown.

Broader Biological Roles (e.g., Nutrient, Membrane Stabilizer, Energy Source/Storage, Defense/Signaling Molecules)

Specific research detailing the broader biological roles of this compound as a nutrient, membrane stabilizer, energy source, or defense/signaling molecule is not available. However, as a sulfur-containing compound, it belongs to a class of molecules with diverse and vital functions in biology.

Sulfur is an essential element incorporated into amino acids, proteins, and other biomolecules, and is indispensable for life koreascience.kr. Sulfur-containing compounds, in general, play crucial roles in cellular processes. For instance, sulfur-containing amino acids are potent modulators of lipid metabolism researchgate.net.

In plants, a variety of sulfur-containing organic compounds are produced and serve important roles in defense, signaling, and communication nih.gov. Sulfur compounds are also key intermediates in metabolism and redox biology in many organisms nih.gov. Given that this compound is a naturally occurring ester found in some plants, it may play a role in the plant's defense mechanisms or as a metabolic intermediate. However, without direct research, these potential roles remain speculative. The fundamental functions of sulfur in biological systems include cellular signaling, detoxification of free radicals, structural support, and energy production nih.gov.

Vii. Environmental Dynamics and Toxicological Profiles

Environmental Persistence and Degradation Studies

Evaluations conducted under the International Fragrance Association (IFRA) Environmental Standards have concluded that ethyl 3-(methylthio)propionate (B1239661) is not considered to be persistent in the environment. nih.gov This finding indicates that the substance is not expected to remain in the environment for extended periods and is likely to undergo degradation processes. The risk quotients, which are determined by comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC), are less than 1, further supporting a low environmental risk based on its volume of use in Europe and North America. nih.gov

Bioaccumulative Potential Assessments

According to assessments based on IFRA Environmental Standards, ethyl 3-(methylthio)propionate is not found to be bioaccumulative. nih.gov This suggests that the compound does not have a significant tendency to accumulate in the tissues of living organisms, which in turn indicates a lower potential for magnification through the food chain.

Ecotoxicity Evaluations

The ecotoxicity of this compound has been evaluated as part of a broader Persistent, Bioaccumulative, and Toxic (PBT) assessment. The substance was found not to be toxic under these evaluation criteria. nih.gov The calculated risk quotients (PEC/PNEC) for both European and North American usage volumes are below 1, signifying that the predicted environmental concentrations are lower than the concentrations expected to have no adverse effects on the ecosystem. nih.gov

Mammalian Toxicological Evaluations

A range of toxicological endpoints for this compound have been evaluated to assess its potential effects on mammals.

Genotoxicity : Based on data from a read-across analog, mthis compound, it is not expected that this compound possesses genotoxic properties. nih.gov

Repeated Dose Toxicity : This endpoint was assessed using the Threshold of Toxicological Concern (TTC) approach. For a Cramer Class I material, the exposure to this compound is below the TTC of 0.03 mg/kg/day. nih.gov

Reproductive Toxicity : Similar to repeated dose toxicity, the reproductive toxicity potential was evaluated using the TTC, and exposure is below the established threshold of 0.03 mg/kg/day for a Cramer Class I substance. nih.gov

Local Respiratory Toxicity : The potential for local respiratory toxicity was also evaluated using the TTC, with exposure levels being below the threshold of 1.4 mg/day. nih.gov

Phototoxicity/Photoallergenicity : An evaluation of the ultraviolet (UV) spectra of this compound indicates that the compound is not expected to be phototoxic or photoallergenic. nih.gov

Skin Sensitization : The Dermal Sensitization Threshold (DST) for non-reactive materials was used to evaluate this endpoint. The exposure level for this compound is below the DST of 900 μg/cm². nih.gov

Table 1: Summary of Mammalian Toxicological Endpoints for this compound

Toxicological Endpoint Method of Evaluation Finding
Genotoxicity Read-across from Mthis compound Not expected to be genotoxic. nih.gov
Repeated Dose Toxicity Threshold of Toxicological Concern (TTC) Exposure is below the TTC (0.03 mg/kg/day). nih.gov
Reproductive Toxicity Threshold of Toxicological Concern (TTC) Exposure is below the TTC (0.03 mg/kg/day). nih.gov
Local Respiratory Toxicity Threshold of Toxicological Concern (TTC) Exposure is below the TTC (1.4 mg/day). nih.gov
Phototoxicity/Photoallergenicity Ultraviolet (UV) Spectra Analysis Not expected to be phototoxic/photoallergenic. nih.gov
Skin Sensitization Dermal Sensitization Threshold (DST) Exposure is below the DST (900 μg/cm²). nih.gov

Comparative Toxicological Assessments with Analogous Compounds

In instances where specific toxicological data for a substance are unavailable, the read-across approach is a scientifically accepted method for filling data gaps. This involves using data from a structurally and metabolically similar compound (an analog) to predict the toxicity of the target chemical.

Furthermore, the use of the Threshold of Toxicological Concern (TTC) and Dermal Sensitization Threshold (DST) are themselves forms of comparative assessment. These methods use large databases of toxicological information for chemicals to establish exposure thresholds below which adverse effects are not expected to occur for compounds with limited or no specific toxicity data, based on their chemical structure (e.g., Cramer Class I). nih.gov

Viii. Research on Derivatives and Structural Analogs

Synthesis of Related Thioether Esters (e.g., Methyl 3-(methylthio)propionate (B1239661), Propyl 3-(methylthio)propionate)

The synthesis of related thioether esters, such as methyl 3-(methylthio)propionate and propyl 3-(methylthio)propionate, is often achieved through the thiol-Michael addition reaction, also known as the thia-Michael addition. ulaval.caacs.org This method involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. ulaval.ca

For the synthesis of mthis compound, methanethiol (B179389) (methyl mercaptan) is reacted with methyl acrylate (B77674). Similarly, propyl 3-(methylthio)propionate can be synthesized by reacting methanethiol with propyl acrylate. This reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.net The thiolate then attacks the β-carbon of the acrylate ester, leading to the formation of the corresponding 3-(methylthio)propionate ester.

Various catalysts can be employed to facilitate the thiol-Michael addition, including organic bases and Lewis acids. For instance, iron(II) triflate (Fe(OTf)2) has been shown to be an effective and environmentally friendly catalyst for this transformation, allowing the reaction to proceed under mild conditions, such as at room temperature in ethanol (B145695). ulaval.ca The use of such catalysts can lead to good to excellent yields of the desired β-thioether products. ulaval.ca

The general scheme for the synthesis of these related thioether esters can be represented as follows:

CH₃SH + CH₂=CHCOOR → CH₃SCH₂CH₂COOR

Where R represents the alkyl group of the ester (e.g., methyl or propyl).

Structure-Activity Relationship Studies (e.g., Impact of Alkyl Chain Length on Biological Activity)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. researchgate.net For thioether esters and related compounds, a key area of investigation is the impact of the alkyl chain length on their biological properties, such as antimicrobial activity.

While specific SAR studies on the biological activity of simple 3-(methylthio)propionate esters are not extensively detailed in the provided search results, general trends observed in other classes of esters provide valuable insights. For example, in a study of (R)-3-hydroxybutyric alkyl esters, it was found that the antibacterial and antifungal activity increased as the length of the alkyl ester chain was extended from one to six carbon atoms (C1 to C6). nih.gov A similar trend has been observed for erythorbyl fatty acid esters, where the alkyl chain length significantly influenced their antibacterial activity, with erythorbyl myristate (C14) exhibiting the highest potency against Gram-positive bacteria. researchgate.net

These findings suggest that the lipophilicity of the molecule, which is influenced by the alkyl chain length, can play a crucial role in its ability to interact with and disrupt microbial cell membranes. It is plausible that a similar relationship exists for 3-(methylthio)propionate esters, where increasing the alkyl chain length from methyl to ethyl to propyl, and beyond, could modulate their biological activity. A longer alkyl chain may enhance the compound's ability to penetrate the lipid bilayers of bacterial cell walls, thereby increasing its antimicrobial efficacy up to a certain point. However, it is also possible that excessively long chains could lead to a decrease in activity due to reduced water solubility or steric hindrance. nih.gov

Further research is necessary to establish a definitive structure-activity relationship for the biological activities of 3-(methylthio)propionate esters and their analogs.

Derivatization for Enhanced Research Utility

Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, can significantly enhance the research utility of this compound. tcichemicals.com

One important application of derivatization is in analytical chemistry, particularly for improving the detection and quantification of the target molecule. For instance, the thioether or a related thiol functionality can be targeted for derivatization. Ethyl propiolate has been successfully used as a derivatizing agent for thiols, converting them into adducts that are more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This approach could potentially be adapted for the analysis of this compound or its corresponding thiol precursor, allowing for more sensitive and selective detection in complex matrices.

Furthermore, the thioether group itself can be modified to introduce new functionalities. escholarship.org For example, the thioether can be alkylated to form stable sulfonium (B1226848) salts. This modification can be used to attach various "tags" to the molecule, such as fluorescent probes for imaging, affinity labels for purification, or other reporter groups for detection in complex biological mixtures. escholarship.org Such derivatization strategies would be invaluable for studying the distribution, metabolism, and interactions of this compound in biological systems.

The modification of thioether groups in peptides and proteins is a well-established field, and the principles from this area could be applied to smaller molecules like this compound to create a diverse library of derivatives for various research applications. escholarship.orgacs.org

Ix. Advanced Research Applications

Biomarker Research (e.g., Food Consumption Biomarkers)

The unique presence and concentration of ethyl 3-(methylthio)propionate (B1239661) in specific foods make it a promising candidate as a biomarker for dietary assessment. A food consumption biomarker is a compound that can be measured in biological samples (such as urine, blood, or breath) to provide an objective indication of the intake of a particular food or food group.

Ethyl 3-(methylthio)propionate is found in the highest concentrations in pineapples (Ananas comosus). nih.gov Its detection has also been reported, though not always quantified, in other foods including Asian pears (Pyrus pyrifolia), alcoholic beverages, and various milk products. nih.gov This distribution suggests that the detection of this compound or its metabolites in human biofluids could serve as an objective indicator of recent consumption of these foods, particularly pineapple. nih.gov The development of such biomarkers is crucial for nutritional epidemiology, helping to overcome the inaccuracies associated with self-reported dietary data, such as food frequency questionnaires and diet diaries.

Table 1: Foods in Which this compound Has Been Detected

Food Item Typical Concentration Potential as Biomarker Source
Pineapple (Ananas comosus) Highest reported average concentration Strong
Asian Pears (Pyrus pyrifolia) Detected Moderate
Alcoholic Beverages Detected Moderate
Milk & Milk Products Detected Moderate

This table is for illustrative purposes. Concentrations can vary significantly based on cultivar, ripeness, and processing.

Further research is required to validate this compound as a robust biomarker, which would involve controlled intervention studies to understand its absorption, metabolism, and excretion kinetics in the human body.

Agricultural Research (e.g., Impact of Cultivation Practices on Fruit Volatile Profiles)

In agricultural science, this compound is studied as a key component of fruit aroma, and its concentration can be influenced by genetics, cultivation practices, and post-harvest conditions. The volatile profile of a fruit is a critical determinant of its quality and consumer acceptance.

Research has identified this compound as a character-impact compound in several fruit varieties. For instance, it is considered one of the characteristic aroma compounds in the Tainong No. 6 pineapple and contributes significantly to the tropical aroma of non-stored 'Hort16A' kiwifruit. adv-bio.com Studies on strawberries have also identified this compound as a key sulfur-containing volatile, with its concentration changing as the fruit matures. sigmaaldrich.com This highlights its role in the development of the unique flavor profile during ripening.

Agricultural practices and post-harvest treatments can significantly alter the volatile composition of fruits. Factors such as harvest time, storage temperature, and controlled atmosphere storage affect the enzymatic pathways that produce volatile compounds, including esters like this compound. tudelft.nl For example, the ripening process, which can be managed through post-harvest technologies, involves complex biochemical changes that lead to the biosynthesis of volatile esters from precursors like fatty acids and amino acids. Understanding how these practices affect the levels of crucial aroma compounds like this compound allows growers and distributors to optimize conditions to enhance fruit quality and flavor.

Table 2: Role of this compound in Fruit Aroma Research

Fruit Research Finding Reference
Pineapple (Tainong No. 6) Defined as a characteristic aroma compound. adv-bio.com
Kiwifruit (Hort16A) Suggested to contribute to the tropical aroma. adv-bio.com

Biotechnological Applications (e.g., Potential for Microbial Transformation)

The biotechnological production of flavor and fragrance compounds through microbial fermentation or biotransformation is a growing field of interest, often referred to as "white biotechnology." This approach offers a sustainable and "natural" alternative to chemical synthesis.

While the chemical synthesis of this compound is well-established, typically through the reaction of ethyl acrylate (B77674) with methyl mercaptan, research into its specific microbial transformation is not yet extensively documented in publicly available literature. However, the general principles of biotechnology suggest its potential. Microorganisms are capable of a vast range of biochemical reactions, and microbial transformation is a recognized tool for producing novel or high-value compounds. foodb.cachemicalbook.com

The potential for biotechnological production would likely involve two main routes:

De novo synthesis: Engineering a microorganism (like E. coli or Saccharomyces cerevisiae) with a complete metabolic pathway to produce the compound from simple carbon sources.

Biotransformation: Using a microorganism or its enzymes to convert a precursor molecule, such as 3-(methylthio)propionic acid or a related compound, into the desired ethyl ester.

Although specific pathways for this compound are not detailed, related research shows the microbial metabolism of various methylated sulfur compounds and the synthesis of other esters, suggesting that the necessary enzymatic machinery could exist or be engineered. sigmaaldrich.com Further research in this area could lead to novel, sustainable methods for producing this valuable flavor compound.

Methodological Development for Trace Analysis

Several advanced analytical techniques are employed for the detection and quantification of this compound:

Gas Chromatography (GC): Coupled with detectors like a flame ionization detector (FID), sulfur chemiluminescence detector (SCD), or mass spectrometry (MS), GC is a cornerstone for volatile analysis. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. This method uses a mobile phase of acetonitrile (B52724), water, and an acid (such as phosphoric or formic acid for MS compatibility). sigmaaldrich.com The method is scalable and can be adapted for faster analysis using Ultra-High-Performance Liquid Chromatography (UPLC) systems. sigmaaldrich.com

Advanced Extraction Techniques: To isolate and concentrate trace volatiles from food samples before instrumental analysis, techniques such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are used. These methods are often coupled with GC-MS for comprehensive profiling. sielc.com

Multidimensional GC (MDGC): For extremely complex samples where co-elution is a problem, MDGC coupled with olfactometry (GC-O) and MS can provide the necessary resolution to separate and identify key odorants, including trace VSCs. sielc.com

The continuous refinement of these analytical methods is crucial for advancing research in all the areas mentioned above, from detecting potential biomarkers in biological fluids to quantifying subtle changes in fruit volatile profiles due to agricultural practices.

Table 3: Analytical Methods for this compound

Technique Description Application
GC-MS Separation by gas chromatography, detection by mass spectrometry. Identification and quantification in volatile profiles.
RP-HPLC Separation by reverse-phase liquid chromatography. Analysis and preparative separation. sigmaaldrich.com
UPLC A high-pressure version of HPLC for faster analysis. Rapid quantification. sigmaaldrich.com
SPME/SBSE Sorptive extraction techniques for sample preparation. Concentration of trace volatiles from food matrices. sielc.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Ethyl 3-(methylthio)propionate in complex matrices?

  • Methodology : Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5) is effective for separation . For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. Gas chromatography (GC-MS) coupled with olfactometry (GC-O) is ideal for aroma profiling in natural products, as demonstrated in muskmelon studies .
  • Key Parameters : Retention time (~12.5 min on Newcrom R1 columns), m/z 134 (molecular ion), and sulfur-specific detectors for trace analysis.

Q. How can this compound be synthesized in the laboratory?

  • Synthetic Routes :

  • Route 1 : Esterification of 3-(methylthio)propionic acid with ethanol under acidic catalysis (H₂SO₄, reflux, 6–8 hours) .
  • Route 2 : Enzymatic pathways via L-methionine degradation in plants, involving methionine γ-lyase and subsequent esterification .
    • Purity Control : Monitor via NMR (δ 1.2–1.4 ppm for ethyl group protons) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods for volatile emissions; avoid skin contact (irritant potential per SDS). Waste must be segregated and treated by licensed facilities due to sulfur content .
  • Storage : Stabilize at 4°C in amber glass to prevent photodegradation; shelf life is typically 12–18 months .

Advanced Research Questions

Q. How does this compound contribute to flavor profiles in natural products, and what are its synergistic interactions with other volatiles?

  • Mechanistic Insight : Acts as a key sulfur aroma contributor in muskmelon, with a detection threshold of 0.8 ppb. Synergizes with esters (e.g., ethyl hexanoate) to enhance fruity notes .
  • Experimental Design : Use GC-O with aroma extract dilution analysis (AEDA) to map odor-active regions and reconstitution studies to validate perceptual interactions .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Degradation Pathways :

  • Acidic conditions (pH < 3): Hydrolysis to 3-(methylthio)propionic acid.
  • Thermal stress (>60°C): Formation of disulfide byproducts .
    • Stability Assay : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius modeling to predict shelf life .

Q. How can isotopic labeling be employed to trace the biosynthetic origin of this compound in plant systems?

  • Tracer Studies : Feed L-[¹³C]methionine to plant tissues (e.g., Cucumis melo) and analyze via LC-MS/MS to track incorporation into the propionate backbone .
  • Enzyme Inhibition : Use methionine γ-lyase inhibitors (e.g., propargylglycine) to confirm enzymatic steps in vivo .

Q. What discrepancies exist in reported CAS registries and structural data for this compound, and how can they be resolved?

  • Data Validation : Cross-reference CAS 13532-18-8 (methyl ester analog) with ethyl ester registries (e.g., 763-69-9) using IUPAC nomenclature and InChIKey comparisons .
  • Structural Confirmation : X-ray crystallography or DFT calculations to resolve ambiguities in substituent positioning .

Key Research Gaps

  • Ecotoxicology : Long-term environmental impact of sulfur-containing volatiles remains unstudied.
  • Enzymatic Engineering : Optimization of microbial platforms for scalable biosynthesis .

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Reactant of Route 1
Reactant of Route 1
Ethyl 3-(methylthio)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(methylthio)propionate

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